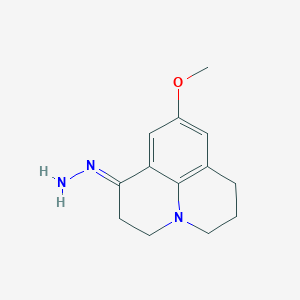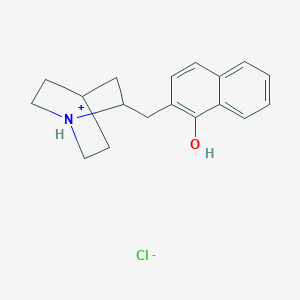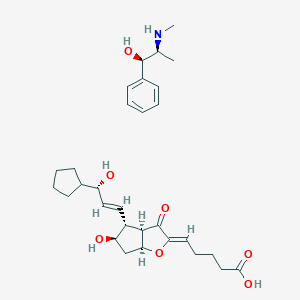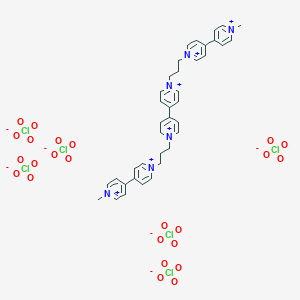
tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide is a chemical compound that has been widely used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein structure and function. The compound has been synthesized using various methods and has been used in different applications, including biochemical and physiological studies.
科学研究应用
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide has been widely used in scientific research as a tool for studying protein structure and function. It has been used to label cysteine residues in proteins and peptides, which allows for the identification and characterization of protein-protein interactions. The compound has also been used in the synthesis of peptide-based drugs and in the development of biosensors for detecting cysteine-containing proteins.
作用机制
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide reacts with cysteine residues in proteins and peptides, forming a covalent bond between the compound and the cysteine sulfur atom. This reaction is specific to cysteine residues, making it a useful tool for studying cysteine-containing proteins. The covalent bond formed between the compound and the cysteine residue can be used to identify and characterize protein-protein interactions, as well as to study the biochemical and physiological effects of cysteine modifications.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been used to study the role of cysteine residues in protein structure and function, as well as to investigate the effects of cysteine modifications on protein activity and stability. This compound has also been used to study the oxidative stress response in cells, as cysteine residues are known to be sensitive to oxidation.
实验室实验的优点和局限性
One of the main advantages of using tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in lab experiments is its specificity for cysteine residues. This makes it a useful tool for studying cysteine-containing proteins and for identifying and characterizing protein-protein interactions. However, one limitation of using the compound is that it can modify only one cysteine residue per peptide or protein molecule. This limits its use in studying proteins with multiple cysteine residues.
未来方向
There are several future directions for the use of tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide in scientific research. One direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Another direction is the use of the compound in the development of new biosensors for detecting cysteine-containing proteins. Additionally, the compound could be used in the study of redox signaling pathways and in the development of new peptide-based drugs.
合成方法
Tert-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide can be synthesized using various methods. One of the commonly used methods involves the reaction between tert-butyl carbamate and cysteine in the presence of a coupling agent, such as N-hydroxysuccinimide (NHS), and a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces tert-Butyloxycarbonyl cysteine-NHS ester, which is then reacted with 3-nitro-2-pyridinesulfenyl chloride to produce this compound.
属性
CAS 编号 |
100108-75-6 |
|---|---|
分子式 |
C17H20N4O8S2 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoate |
InChI |
InChI=1S/C17H20N4O8S2/c1-17(2,3)28-16(25)19-10(15(24)29-20-12(22)6-7-13(20)23)9-30-31-14-11(21(26)27)5-4-8-18-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,25)/t10-/m0/s1 |
InChI 键 |
DDBQOWBWRJCDEQ-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O |
同义词 |
Boc-Cys(Npys)-NHS tert-butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine-N-hydroxysuccinimide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)




![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)
![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)



